molecular formula C8H7I2NO B594979 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 1222533-94-9

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Cat. No. B594979
M. Wt: 386.959
InChI Key: TXCMSZYABRJNDO-UHFFFAOYSA-N
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Description

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine, also known as 6,8-diiodopyranopyridine, is a heterocyclic organic compound with a unique structure that has been studied extensively in the scientific community. It is a derivative of pyranopyridine, a six-membered ring system with two nitrogen atoms and a double bond between them. The addition of two iodine atoms to the ring system gives it unique properties that have been explored in a variety of scientific applications.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts, incorporating organocatalysts, metal catalysts, and others, have been pivotal in synthesizing pyrano[2,3-d]pyrimidine scaffolds, showcasing their broad synthetic applications and bioavailability. This highlights the importance of these scaffolds in medicinal and pharmaceutical industries due to their versatile applications (Parmar, Vala, & Patel, 2023).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine scaffolds have demonstrated significant versatility in kinase inhibition, highlighting the scaffold's utility in developing inhibitors with multiple binding modes. This versatility makes it a critical element in the design of kinase inhibitors (Wenglowsky, 2013).

Heterocyclic N-Oxide Molecules

The synthesis and chemistry of heterocyclic N-oxide derivatives, such as pyridine and indazole N-oxides, are well-known for their usefulness as synthetic intermediates and their biological significance. These compounds have been demonstrated to have a variety of functionalities in organic synthesis, catalysis, and drug applications (Li et al., 2019).

Pyridine Derivatives in Medicinal Chemistry

Pyridine and its derivatives hold tremendous applications across various fields, including medicinal and non-medicinal uses. Their role in biological activities and clinical uses underscores their increasing importance in modern medicinal applications (Altaf et al., 2015).

Agrochemical Discovery

Pyridine-based compounds are essential as agrochemicals, such as fungicides, insecticides, and herbicides. The discovery process often relies on Intermediate Derivatization Methods, highlighting the need for new methods to enhance the efficiency of discovering novel lead compounds in the agrochemical field to meet market requirements (Guan et al., 2016).

properties

IUPAC Name

6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7I2NO/c9-5-4-7(10)11-6-2-1-3-12-8(5)6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCMSZYABRJNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)I)I)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678379
Record name 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine

CAS RN

1222533-94-9
Record name 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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